ETHYL 4-{5-[(1E)-2-(BENZYLCARBAMOYL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE
Description
ETHYL 4-{5-[(1E)-2-(BENZYLCARBAMOYL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE is a structurally complex ester derivative featuring a furan core substituted with a conjugated ene-cyano-carbamoyl moiety and a benzoate ester group. The ethyl ester group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[5-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-2-29-24(28)19-10-8-18(9-11-19)22-13-12-21(30-22)14-20(15-25)23(27)26-16-17-6-4-3-5-7-17/h3-14H,2,16H2,1H3,(H,26,27)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHXEPXQOGFNJX-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-[(1E)-2-(BENZYLCARBAMOYL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylamino group: This step involves the reaction of the furan derivative with benzylamine in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[5-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{5-[(1E)-2-(BENZYLCARBAMOYL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The benzylamino group may interact with enzymes or receptors, modulating their activity. The furan ring and benzoate ester may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features:
Functional Comparisons
- Antifungal Activity: Thiazolyl hydrazone derivatives with furan substituents (e.g., ) exhibit moderate antifungal activity (MIC = 250 µg/mL) against Candida utilis, though significantly less potent than fluconazole (MIC = 2 µg/mL). The target compound’s benzylcarbamoyl group may enhance binding to fungal enzymes (e.g., lanosterol demethylase) compared to nitro/chloro-phenyl groups in thiazole hybrids .
- Anticancer Potential: The thiazole-hydrazone-furan hybrid in showed selective cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) with low toxicity to NIH/3T3 cells. The target compound’s cyanoethenyl group may act as a Michael acceptor, inducing apoptosis via covalent modification of cellular thiols .
- Polymerization Reactivity: Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher degrees of conversion and superior physical properties. The target compound’s ethyl benzoate group may similarly enhance material science applications, though its carbamoyl moiety could reduce reactivity compared to dimethylamino derivatives .
Physicochemical Properties
Biological Activity
Ethyl 4-{5-[(1E)-2-(benzylcarbamoyl)-2-cyanoeth-1-en-1-yl]furan-2-yl}benzoate is a synthetic compound with potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a furan ring and a benzoate moiety. The presence of a benzylcarbamoyl group and a cyanoethenyl substituent contributes to its biological properties.
Molecular Formula : C₁₈H₁₈N₂O₃
Molecular Weight : 306.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways, such as the AKT pathway, which is crucial in cancer cell survival.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, potentially benefiting conditions such as rheumatoid arthritis or inflammatory bowel disease.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of ethyl 4-{5-[(1E)-2-(benzylcarbamoyl)-2-cyanoeth-1-en-1-yl]furan-2-y}benzoate. Variations in substituents on the furan and benzoate rings can significantly affect its biological potency.
| Substituent | Effect on Activity |
|---|---|
| Benzylcarbamoyl group | Enhances binding affinity to target proteins |
| Cyanoethenyl group | Increases cytotoxicity against cancer cells |
| Furan ring position | Critical for maintaining structural integrity |
Case Studies
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : Research conducted on human leukemia cell lines demonstrated that ethyl 4-{5-[(1E)-2-(benzylcarbamoyl)-2-cyanoeth-1-en-1-yl]furan-2-y}benzoate has an IC₅₀ value indicating significant cytotoxicity, comparable to established chemotherapeutic agents.
- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth without significant toxicity to normal tissues. This suggests a favorable therapeutic index.
- Mechanistic Insights : Studies utilizing molecular docking techniques have elucidated potential binding sites on target proteins, reinforcing the importance of specific structural features in enhancing activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
